Methyl 2-(4-(methylsulfonyl)benzamido)thiophene-3-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of alkoxy-sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, followed by hydrolysis/decarboxylation and acylation to produce arylsulfonyl-3-carboxamidothiophenes. Although attempts at acylation under standard conditions were unsuccessful, this method represents a pathway to such compounds (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography, revealing details such as the orientation of substituent groups and intramolecular interactions. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate shows a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with a cis orientation of the carbonyl group relative to the C2=C3 double bond, stabilized by hydrogen bonds (Vasu et al., 2004).
Chemical Reactions and Properties
Chemical reactions include radical relay strategies for generating methylsulfonyl-containing compounds through photoinduced sulfonylation under mild conditions, showcasing innovative pathways for synthesizing methylsulfonyl benzo[b]thiophenes (Gong et al., 2019).
Physical Properties Analysis
The physical properties of such compounds often involve their crystalline structure, melting points, and solubility, which are crucial for understanding their behavior in different environments. The detailed physical properties can be inferred from the crystallographic analysis, providing insights into the compound's stability and interactions.
Chemical Properties Analysis
The chemical properties include reactivity towards various chemical agents, stability under different conditions, and the ability to undergo specific chemical transformations. The synthesis and reactions with methyl 3-hydroxythiophene-2-carboxylate highlight the potential for creating a variety of derivatives through straightforward chemical pathways, demonstrating the versatility of thiophene carboxylates in chemical synthesis (Corral & Lissavetzky, 1984).
Future Directions
properties
IUPAC Name |
methyl 2-[(4-methylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-14(17)11-7-8-21-13(11)15-12(16)9-3-5-10(6-4-9)22(2,18)19/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHPNSAYAYXHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(methylsulfonyl)benzamido)thiophene-3-carboxylate |
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